N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide
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Description
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H18N4O2S2 and its molecular weight is 338.44. The purity is usually 95%.
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Biological Activity
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide, also known by its CAS number 338954-00-0, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : C14H18N4O2S2
- Molecular Weight : 338.45 g/mol
- Structure : The compound features a triazole ring and a sulfonamide group, which are common motifs in biologically active molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, related benzenesulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic activity of several benzenesulfonamide derivatives on HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most promising compounds exhibited IC50 values in the range of 6–7 µM against HeLa cells after 48 hours of treatment. In contrast, non-tumor cell lines showed significantly higher IC50 values (18–20 µM), indicating selective toxicity towards cancer cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 11 | HeLa | 6 | Induces apoptosis |
Compound 12 | HeLa | 7 | Induces apoptosis |
Compound 13 | HeLa | 6 | Induces apoptosis |
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : Studies indicate that these compounds can increase early apoptotic populations in cancer cells. This was demonstrated through flow cytometric analysis showing significant phosphatidylserine externalization in treated cells .
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase in HeLa cells, leading to DNA fragmentation—a hallmark of apoptosis .
- Caspase Activation : The activation of caspases has been implicated in the apoptotic process triggered by these compounds, suggesting their role as effective pro-apoptotic agents .
Research Findings and Insights
Research indicates that this compound and its analogs may also exhibit additional biological activities beyond anticancer effects:
- Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties, which could be beneficial in treating infections alongside their anticancer potential.
- Metabolic Stability : Investigations into the metabolic pathways of these compounds revealed that they undergo oxidation reactions in human liver microsomes, indicating potential metabolic stability and bioavailability .
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-4-9-21-14-17-16-13(18(14)3)10-15-22(19,20)12-7-5-11(2)6-8-12/h4-8,15H,1,9-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBTSUDLAUGED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325037 |
Source
|
Record name | 4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50086796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338954-00-0 |
Source
|
Record name | 4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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